molecular formula C20H24N2O2 B11502468 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one

Cat. No.: B11502468
M. Wt: 324.4 g/mol
InChI Key: MHWUHNBUHSEYIN-VHBGMWMTSA-N
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Description

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Oxindole: An oxidized derivative of indole

Uniqueness

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one is unique due to its specific structural features, including the propanoylcyclohex-2-en-1-one moiety, which distinguishes it from other indole derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(2E)-2-(1-hydroxypropylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one

InChI

InChI=1S/C20H24N2O2/c1-3-18(23)20-17(9-6-10-19(20)24)21-12-11-14-13(2)22-16-8-5-4-7-15(14)16/h4-5,7-8,22-23H,3,6,9-12H2,1-2H3/b20-18+,21-17?

InChI Key

MHWUHNBUHSEYIN-VHBGMWMTSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O

Origin of Product

United States

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